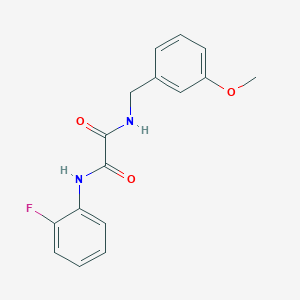

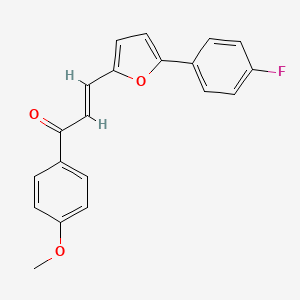

![molecular formula C12H12ClN3O2 B2961738 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 874126-81-5](/img/structure/B2961738.png)

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a 4-chlorophenyl group and a butanamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 4-chlorophenyl group, and the butanamide group . These groups could potentially engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its stability and reactivity .Scientific Research Applications

Synthesis and Biological Properties

Oxadiazole derivatives, including butanamides, have been synthesized and explored for their biological properties. For instance, the synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides and butanamides has been documented, demonstrating considerable local anaesthetic activity (V. Saxena, A. Singh, R. Agarwal, & S. Mehra, 1984). Furthermore, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been developed, showing potent urease inhibitory activity, suggesting their potential as valuable therapeutic agents (M. Nazir et al., 2018).

Potential Therapeutic Applications

Several studies have focused on the potential therapeutic applications of oxadiazole derivatives. For example, new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives were synthesized as potential drug candidates for Alzheimer’s disease, highlighting the relevance of oxadiazole derivatives in the search for new treatments (A. Rehman et al., 2018). Additionally, the synthesis and characterization of novel 1,3,4-oxadiazole derivatives containing an imidazole unit were undertaken, with a focus on their optical properties, indicating potential applications in materials science (Yuncheng Yan, Wen-long Pan, & Huacan Song, 2010).

Enzyme Inhibition and Molecular Docking

Oxadiazole derivatives have also been evaluated for enzyme inhibition, as seen in the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which displayed moderately good activities against the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016). This underscores the potential of oxadiazole derivatives in the development of new inhibitors for various enzymes.

Antioxidant Activity

The antioxidant activity of oxadiazole derivatives has been a topic of interest. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, demonstrating significant free-radical scavenging ability (R. M. Shakir, A. Ariffin, & M. Abdulla, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-11(15-18-16-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIXQAVUWGVUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

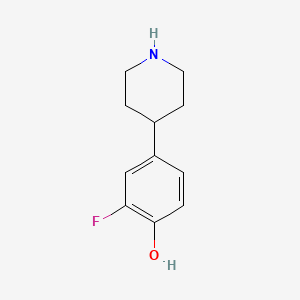

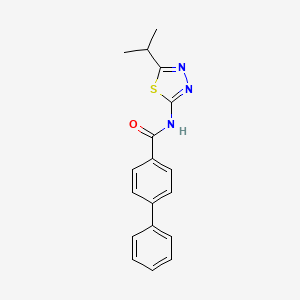

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2961662.png)

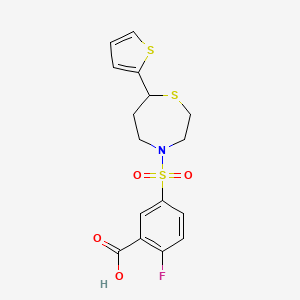

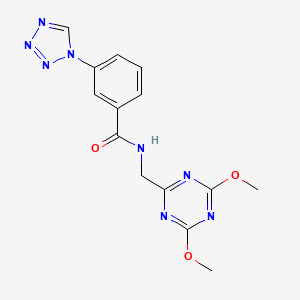

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)

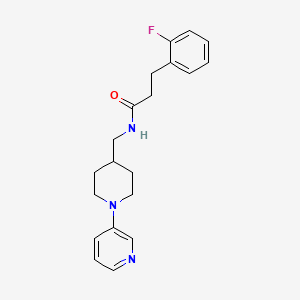

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2961673.png)

![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)